![molecular formula C15H21BO4 B6165745 methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 891843-56-4](/img/no-structure.png)
methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Overview
Description
“Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound. It is also known as “Phenylboronic Acid Pinacol Ester” and is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. The structures were solved by direct methods using SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .Molecular Structure Analysis
The molecular structure of this compound has been studied extensively. The crystal structure of a similar compound, “3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine”, has been reported . The structure was solved by direct methods and refined by the full-matrix least-squares procedure .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, “Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” was used to prepare 2-aryl-4,4,5,5,-tetramethyl-1,3,2-dioxaborolanes via palladium-catalyzed coupling reactions .Physical And Chemical Properties Analysis
This compound is a colorless oily substance at room temperature . It has a molecular formula of C12H17BO2 .Scientific Research Applications
- Borylation at Benzylic C-H Bonds : Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as a versatile reagent for borylation reactions. In the presence of a palladium catalyst, it can selectively borylate benzylic C-H bonds in alkylbenzenes, yielding pinacol benzyl boronates .
- Hydroboration of Alkynes and Alkenes : Transition metal-catalyzed hydroboration of alkynes and alkenes is another application. This process allows the incorporation of boron into organic molecules, enabling the synthesis of valuable intermediates .
- Coupling with Aryl Iodides : Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate reacts with aryl iodides in the presence of a copper catalyst to form aryl boronates. These boronates find use in cross-coupling reactions and materials science .
- Asymmetric Hydroboration of 1,3-Enynes : Researchers have employed this compound for the asymmetric hydroboration of 1,3-enynes, leading to chiral allenyl boronates. These chiral building blocks have applications in drug discovery and natural product synthesis .
- Copolymers with Benzothiadiazole Units : Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate contributes to the synthesis of novel copolymers. These copolymers, based on benzothiadiazole and electron-rich arene units, exhibit interesting optical and electrochemical properties .
- Cholinergic Drugs : Similar compounds participate in the synthesis of cholinergic drugs used to treat gastrointestinal diseases .
- Modulators of mGluR5 : Related derivatives are involved in the synthesis of oxazolidinone derivatives, which act as modulators of metabotropic glutamate receptor subtype 5 (mGluR5) .
- N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide : This compound, synthesized through nucleophilic and amidation reactions, contains both borate and sulfonamide groups. It serves as an organic intermediate with potential applications .
Borylation Reactions
Aryl Boronate Synthesis
Asymmetric Synthesis
Polymer Chemistry
Drug Development
Organic Intermediates
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a complex organic compound. Similar compounds are often used in organic synthesis as reagents or catalysts .
Mode of Action
The compound’s mode of action is primarily through its interaction with other organic compounds in chemical reactions. It is often involved in palladium-catalyzed coupling reactions to prepare 2-aryl-4,4,5,5,-tetramethyl-1,3,2-dioxaborolanes . The boron atom in the dioxaborolane group plays a crucial role in these reactions .
Result of Action
The result of the compound’s action is the formation of new organic compounds through chemical reactions . The specific outcomes depend on the reactants and conditions of the reaction.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . For instance, the compound’s stability might be affected by exposure to light, hence it’s recommended to store it in a dark place .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves the reaction of 2-methyl-6-hydroxybenzoic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a coupling agent, followed by esterification with methyl iodide.", "Starting Materials": [ "2-methyl-6-hydroxybenzoic acid", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "coupling agent", "methyl iodide" ], "Reaction": [ "Step 1: Dissolve 2-methyl-6-hydroxybenzoic acid (1.0 equiv) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) in anhydrous dichloromethane.", "Step 2: Add a coupling agent (e.g. N,N'-diisopropylcarbodiimide) (1.2 equiv) to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Quench the reaction with water and extract the organic layer with dichloromethane.", "Step 4: Dry the organic layer over anhydrous magnesium sulfate and concentrate the solution under reduced pressure.", "Step 5: Dissolve the resulting intermediate in anhydrous tetrahydrofuran.", "Step 6: Add methyl iodide (1.2 equiv) to the reaction mixture and stir at room temperature for 2 hours.", "Step 7: Quench the reaction with water and extract the organic layer with dichloromethane.", "Step 8: Dry the organic layer over anhydrous magnesium sulfate and concentrate the solution under reduced pressure.", "Step 9: Purify the crude product by column chromatography to obtain methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a white solid." ] } | |
CAS RN |
891843-56-4 |
Molecular Formula |
C15H21BO4 |
Molecular Weight |
276.1 |
Purity |
95 |
Origin of Product |
United States |
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